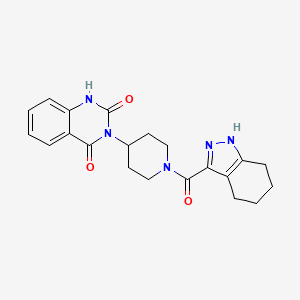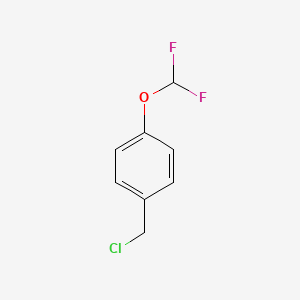
3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, a derivative of quinazoline-2,4(1H,3H)-dione, is involved in various chemical syntheses and reactions. Research shows methods for synthesizing quinazoline-2,4(1H,3H)-diones under solvent-free conditions using carbon dioxide and a catalytic amount of DBU, offering a green and efficient approach to synthesizing such compounds (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007). Similarly, an efficient protocol using cesium carbonate as a catalyst has been developed for the synthesis of these derivatives (Patil, Tambade, Jagtap, & Bhanage, 2008).
Antihypertensive Activity
Research into piperidine derivatives with a quinazoline ring system, similar to the compound , has shown potential antihypertensive activity. Some compounds in this category have been found to produce significant hypotension in animal models, indicating their potential as antihypertensive agents (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Antimicrobial Properties
Compounds related to quinazoline-2,4(1H,3H)-dione have been synthesized and tested for antimicrobial activities. Some derivatives, including those synthesized with piperidine, have shown promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Vidule, 2011).
Green Chemistry Perspectives
The synthesis of quinazoline-2,4(1H,3H)-dione derivatives is of significant interest in sustainable chemistry. Methods have been developed for their synthesis using green chemistry principles, reducing environmental impact and enhancing safety (Vessally, Soleimani‐Amiri, Hosseinian, Edjlali, & Babazadeh, 2017).
Photoreaction Mechanisms
In a related study, the mechanisms of light-induced reactions involving tetrazole-quinone, similar to the structure of the compound , were investigated using theoretical calculations. This research contributes to understanding the photochemical properties of such compounds, which is essential for designing new photoreactive materials (He, Xu, Zhang, Zhang, Guo, Li, & Liang, 2021).
Eigenschaften
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-19-15-6-2-3-7-16(15)22-21(29)26(19)13-9-11-25(12-10-13)20(28)18-14-5-1-4-8-17(14)23-24-18/h2-3,6-7,13H,1,4-5,8-12H2,(H,22,29)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHLZRDWGJKCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2704444.png)

![2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2704448.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)
![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)
![2-(4-chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2704453.png)

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2704455.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)
![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2704463.png)

![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704465.png)
